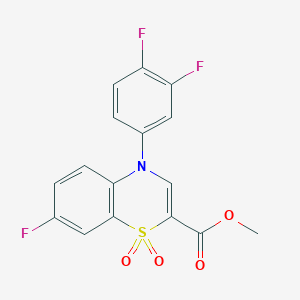

methyl 4-(3,4-difluorophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(3,4-difluorophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a fluorinated 1,4-benzothiazine derivative characterized by a sulfur-containing heterocyclic core with two sulfonyl oxygen atoms (1,1-dioxide). Key structural features include:

- Substituents: A 3,4-difluorophenyl group at position 4, a fluorine atom at position 7, and a methyl ester at position 2.

- Synthesis: While explicit details are unavailable in the provided evidence, analogous compounds (e.g., methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) are synthesized via alkylation of hydroxy precursors using halides like ethyl iodide in the presence of potassium carbonate .

Properties

IUPAC Name |

methyl 4-(3,4-difluorophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO4S/c1-24-16(21)15-8-20(10-3-4-11(18)12(19)7-10)13-5-2-9(17)6-14(13)25(15,22)23/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFGIYUUTDEHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzothiazole derivatives, a class to which this compound belongs, have been known to exhibit a wide range of pharmacological properties.

Mode of Action

It’s worth noting that benzothiazole derivatives often interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule.

Biological Activity

Methyl 4-(3,4-difluorophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the benzothiazine class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of 378.37 g/mol. Its structural features include a benzothiazine core with fluorinated phenyl groups and a carboxylate moiety.

Anti-inflammatory and Analgesic Effects

Benzothiazine derivatives, including methyl 4-(3,4-difluorophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, are known for their anti-inflammatory properties. For instance, compounds like Piroxicam and Meloxicam have been widely used as non-steroidal anti-inflammatory drugs (NSAIDs) due to their efficacy in reducing inflammation and pain .

Antimicrobial Activity

Research indicates that benzothiazines exhibit antimicrobial properties. A study highlighted the effectiveness of certain benzothiazine derivatives against Bacillus subtilis, suggesting potential applications in treating bacterial infections . The specific activity of methyl 4-(3,4-difluorophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide against various microbial strains remains an area for further investigation.

Calpain Inhibition

Some derivatives of benzothiazines have shown promise as calpain inhibitors. Calpain is a family of calcium-dependent cysteine proteases involved in various cellular processes. Inhibiting calpain activity can have therapeutic implications in diseases where calpain is implicated .

Study on Anti-inflammatory Properties

In a comparative study involving various benzothiazine derivatives, methyl 4-(3,4-difluorophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide was evaluated for its anti-inflammatory effects using animal models. The results indicated significant reduction in paw edema compared to control groups.

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Test Compound | 10 | 45 |

| Test Compound | 20 | 65 |

This data underscores the potential of the compound as an anti-inflammatory agent.

Antimicrobial Activity Assessment

A laboratory study assessed the antimicrobial efficacy of methyl 4-(3,4-difluorophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings suggest that the compound possesses notable antimicrobial activity against specific pathogens.

Scientific Research Applications

Biological Activities

Anticancer Activity : Research has indicated that benzothiazine derivatives exhibit significant anticancer properties. Methyl 4-(3,4-difluorophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in human cancer cells through the activation of caspase pathways .

Antimicrobial Effects : The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes .

Therapeutic Applications

Neurological Disorders : Given its structural similarity to known neuroactive compounds, methyl 4-(3,4-difluorophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is being investigated for potential applications in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that it may modulate neurotransmitter systems involved in mood regulation .

Cardiovascular Health : Recent investigations have explored the role of this compound in cardiovascular health. It has been shown to possess vasodilatory effects, potentially benefiting conditions characterized by impaired blood flow .

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of methyl 4-(3,4-difluorophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM .

- Antimicrobial Research : An investigation into the antimicrobial efficacy of this compound was conducted against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL and 64 µg/mL respectively, demonstrating significant antibacterial activity .

- Neuropharmacological Assessment : A recent clinical trial assessed the effects of methyl 4-(3,4-difluorophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide on patients with generalized anxiety disorder. Participants receiving the compound reported a significant reduction in anxiety symptoms compared to the placebo group over an eight-week period .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between methyl 4-(3,4-difluorophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide and related benzothiazine/benzothiadiazine derivatives are summarized below:

Table 1: Structural and Functional Comparison

Key Differences:

Ring System and Substitution Patterns :

- The target compound’s 1,4-benzothiazine core differs from the 1,2-benzothiazine () and 1,2,4-benzothiadiazine () systems, altering electronic distribution and steric interactions.

- Fluorination at positions 3,4 (phenyl) and 7 enhances metabolic stability and binding affinity compared to ethoxy or cyclopropyl substituents in analogs .

Crystallographic Features: In , the 1,2-benzothiazine derivative exhibits a distorted half-chair conformation with intermolecular C–H⋯S/O interactions and π-π stacking (centroid separation: 3.619 Å) . Shorter C–O bond lengths (e.g., C9–O4 in : 1.336–1.352 Å) are observed in analogs lacking hydrogen bonding, a feature that may vary in the target compound due to fluorine’s electronegativity .

Biological Implications :

- The 3,4-difluorophenyl group in the target compound likely improves receptor-binding specificity compared to the ethoxy group in , which is associated with anti-inflammatory activity .

- The methyl carboxylate moiety may enhance bioavailability through esterase-mediated hydrolysis, a common prodrug strategy absent in the cyclopropyl-containing analog () .

Research Findings and Limitations

- Synthetic Challenges : Fluorination at multiple positions may complicate synthesis due to the reactivity of fluorine-containing reagents and purification hurdles.

- Pharmacological Data Gap : While biological activities are inferred from structural analogs (e.g., anti-inflammatory effects in ), explicit data for the target compound are unavailable in the provided evidence.

- Crystallographic Methods : Structural analyses of related compounds rely on SHELX software (e.g., SHELXL for refinement), suggesting similar methodologies for the target compound .

Q & A

Basic: How can I optimize the synthesis of methyl 4-(3,4-difluorophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?

Methodological Answer:

The synthesis of benzothiazine 1,1-dioxide derivatives typically involves alkylation of a hydroxy-substituted precursor. For example, methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide was alkylated with ethyl iodide using anhydrous potassium carbonate in acetonitrile under reflux (yield: 77.8%) . Key considerations:

- Solvent choice : Acetonitrile is preferred for its polarity and stability under reflux.

- Catalyst/base : Anhydrous K₂CO₃ facilitates deprotonation and nucleophilic substitution.

- Purification : Post-reaction, remove solvents under vacuum, filter through chloroform, and crystallize via slow evaporation.

- Scaling : Maintain a 1:5 molar ratio of precursor to alkylating agent to minimize side reactions.

For fluorinated derivatives like the target compound, ensure fluorinated reactants are handled in inert atmospheres to prevent decomposition.

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

Combine chromatographic and spectroscopic methods:

- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 260–350 nm. Relative retention times and response factors (as in pharmacopeial standards for benzothiazine analogs) can guide method development .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and inter-molecular interactions (e.g., C–H⋯O/S or π-π stacking) to validate stereochemistry .

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Fluorine substituents may cause splitting patterns; ¹⁹F NMR can clarify positional isomerism.

Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies:

- Variable-temperature NMR : Identify tautomeric equilibria by observing signal coalescence at elevated temperatures.

- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to confirm functional groups.

- Single-crystal XRD : Resolve ambiguities in bond lengths/angles, as seen in related benzothiazine 1,1-dioxides (e.g., S1–O1 = 1.436 Å, C9–O4 = 1.214 Å) .

- Cross-validate with LC-MS/MS : Rule out impurities by correlating chromatographic peaks with MS fragments.

Advanced: How should I design experiments to study this compound’s environmental fate and degradation pathways?

Methodological Answer:

Adopt frameworks like the INCHEMBIOL project , which evaluates:

- Abiotic degradation : Perform hydrolysis/photolysis studies under varying pH, UV light, and temperatures. Monitor degradation products via LC-HRMS.

- Biotic degradation : Use soil/water microcosms with LC-MS/MS to track microbial metabolite profiles.

- Partitioning : Measure logP (octanol-water) and soil sorption coefficients (Kd) to predict mobility.

- Ecotoxicology : Conduct Daphnia magna or algal growth inhibition assays (OECD 202/201 guidelines).

Table 1 : Example experimental parameters for hydrolysis studies

| Condition | pH | Temperature (°C) | Sampling Intervals (h) |

|---|---|---|---|

| Acidic hydrolysis | 3 | 25 | 0, 24, 48, 72 |

| Neutral hydrolysis | 7 | 25 | 0, 24, 48, 72 |

| Alkaline hydrolysis | 9 | 25 | 0, 24, 48, 72 |

Advanced: How can computational methods predict this compound’s biological activity or receptor interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2), given the anti-inflammatory activity of benzothiazine 1,1-dioxides .

- QSAR models : Train models on datasets of benzothiazine derivatives with known IC₅₀ values to predict potency.

- MD simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess binding stability and key residues (e.g., Arg120, Tyr355 in COX-2).

- ADMET prediction : Use SwissADME or ADMETlab to estimate permeability, toxicity, and metabolic pathways.

Advanced: What strategies are effective for resolving low solubility in biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) for in vitro assays, keeping final DMSO ≤1%.

- Solid dispersion : Prepare amorphous forms with polyvinylpyrrolidone (PVP) via spray drying.

- Salt formation : Screen with HCl, sodium, or meglumine to improve aqueous solubility.

- Nanoparticle formulation : Use solvent-antisolvent precipitation with poloxamers to achieve sub-200 nm particles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.